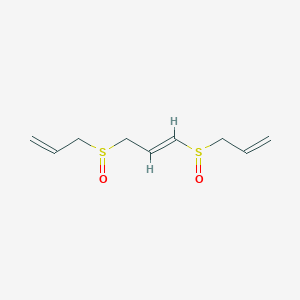
1-Propene, 1,3-bis(2-propenylsulfinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propene, 1,3-bis(2-propenylsulfinyl)-, also known as allicin, is a sulfur-containing compound found in garlic. It is known for its antimicrobial, antioxidant, and anti-inflammatory properties. Allicin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and infectious diseases.
作用機序
The mechanism of action of 1-Propene, 1,3-bis(2-propenylsulfinyl)- is complex and not fully understood. It is believed that 1-Propene, 1,3-bis(2-propenylsulfinyl)- exerts its antimicrobial activity by inhibiting the synthesis of bacterial cell walls and disrupting the membrane integrity of microorganisms. Allicin also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, 1-Propene, 1,3-bis(2-propenylsulfinyl)- has been found to modulate various signaling pathways involved in inflammation and cell proliferation, which may contribute to its anti-inflammatory and anticancer properties.
生化学的および生理学的効果
Allicin has been found to have a wide range of biochemical and physiological effects. Studies have shown that 1-Propene, 1,3-bis(2-propenylsulfinyl)- can lower blood pressure, reduce cholesterol levels, and improve blood flow, which may be beneficial in the prevention and treatment of cardiovascular disease. Allicin has also been found to have anticancer properties, as it can inhibit the growth and proliferation of cancer cells. Additionally, 1-Propene, 1,3-bis(2-propenylsulfinyl)- has been found to modulate the immune system, which may be beneficial in the prevention and treatment of infectious diseases.
実験室実験の利点と制限
Allicin has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. Additionally, 1-Propene, 1,3-bis(2-propenylsulfinyl)- has a wide range of potential therapeutic applications, making it a versatile tool for studying various diseases and conditions.
However, there are also limitations to using 1-Propene, 1,3-bis(2-propenylsulfinyl)- in lab experiments. The stability of 1-Propene, 1,3-bis(2-propenylsulfinyl)- is a major concern, as it is highly reactive and can degrade quickly. This can make it difficult to accurately measure 1-Propene, 1,3-bis(2-propenylsulfinyl)- concentrations and ensure consistent results. Additionally, the variability in the composition of garlic extracts can make it difficult to standardize experiments and compare results across studies.
将来の方向性
There are several potential future directions for research on 1-Propene, 1,3-bis(2-propenylsulfinyl)-. One area of interest is the development of 1-Propene, 1,3-bis(2-propenylsulfinyl)--based therapies for the prevention and treatment of infectious diseases, such as antibiotic-resistant infections. Another area of interest is the potential use of 1-Propene, 1,3-bis(2-propenylsulfinyl)- as a chemopreventive agent in cancer therapy. Additionally, further research is needed to better understand the mechanism of action of 1-Propene, 1,3-bis(2-propenylsulfinyl)- and its potential therapeutic applications in various diseases and conditions.
合成法
Allicin can be synthesized by crushing fresh garlic or by extracting it from garlic powder. The synthesis of 1-Propene, 1,3-bis(2-propenylsulfinyl)- involves the enzymatic reaction of alliin, a sulfur-containing amino acid, with the enzyme alliinase, which is present in garlic. This reaction results in the formation of 1-Propene, 1,3-bis(2-propenylsulfinyl)-, which is responsible for the characteristic odor and taste of garlic.
科学的研究の応用
Allicin has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that 1-Propene, 1,3-bis(2-propenylsulfinyl)- exhibits antimicrobial activity against a wide range of bacteria, fungi, and viruses. It has also been found to have antioxidant and anti-inflammatory properties, which may be beneficial in the prevention and treatment of cardiovascular disease, cancer, and other chronic diseases.
特性
CAS番号 |
169132-68-7 |
|---|---|
製品名 |
1-Propene, 1,3-bis(2-propenylsulfinyl)- |
分子式 |
C9H14O2S2 |
分子量 |
218.3 g/mol |
IUPAC名 |
(E)-1,3-bis(prop-2-enylsulfinyl)prop-1-ene |
InChI |
InChI=1S/C9H14O2S2/c1-3-6-12(10)8-5-9-13(11)7-4-2/h3-5,8H,1-2,6-7,9H2/b8-5+ |
InChIキー |
WKVIKFWWTZLJCQ-UHFFFAOYSA-N |
異性体SMILES |
C=CCS(=O)C/C=C/S(=O)CC=C |
SMILES |
C=CCS(=O)CC=CS(=O)CC=C |
正規SMILES |
C=CCS(=O)CC=CS(=O)CC=C |
同義語 |
1-Propene, 1,3-bis(2-propenylsulfinyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1-methyl-1H-indol-3-yl)thio]acetic acid](/img/structure/B61358.png)
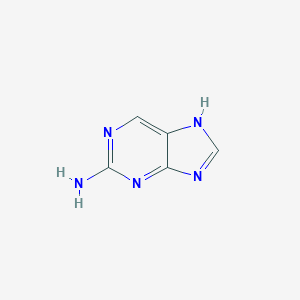
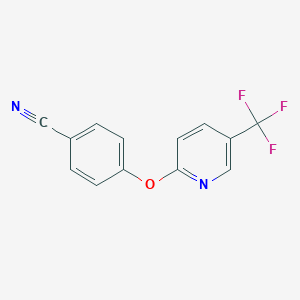
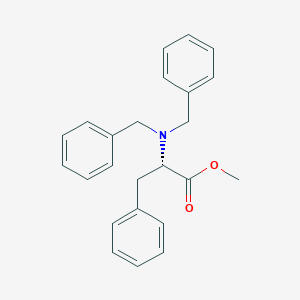
![2-Methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B61364.png)
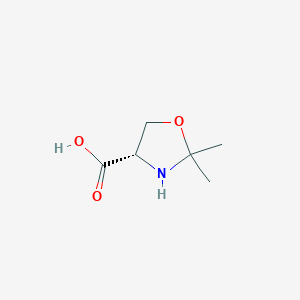
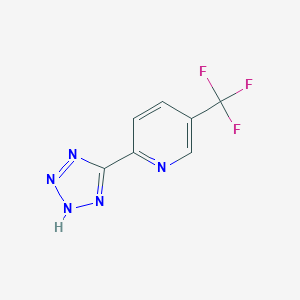
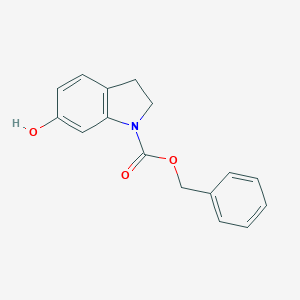
![6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B61377.png)
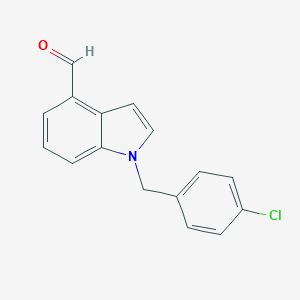
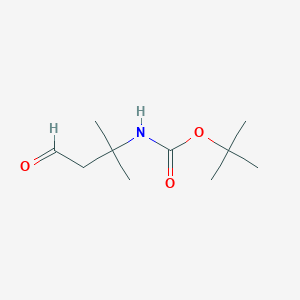
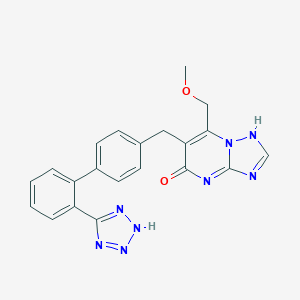
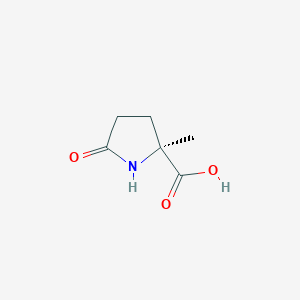
![(R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B61386.png)